2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine
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Overview
Description
This typically includes the compound’s systematic name, common name, and structural formula. It may also include its classification (e.g., organic, inorganic, polymer) and the types of atoms it contains.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
Synthesis and Antimicrobial Studies
A series of novel compounds related to 2-(4-Ethoxy-phenyl)-2-piperidin-1-yl-ethylamine demonstrated potent to weak antimicrobial activity. Notably, specific compounds within this series exhibited significant inhibition against bacteria and fungi, with minimum inhibitory concentrations ranging from 8-26 µg/ml against bacteria and 8-24 µg/ml against fungi, suggesting their potential as novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Neurological Disorders Treatment
Compounds based on a similar structural template showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. These findings indicate potential applications in treating neurological disorders like drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar, Batman, Zhen, Beardsley, Reith, & Dutta, 2009).
Antidepressant Activity
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to the compound , were examined for their potential antidepressant activity. These compounds inhibited the uptake of norepinephrine and serotonin and showed promising results in rodent models for antidepressant efficacy (Yardley, Husbands, Stack, Butch, Bicksler, Moyer, Muth, Andree, Fletcher, & James, 1990).
Large-Scale Chiral Synthesis
A method for the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives was developed. This process involved several steps, including the Hetero Diels–Alder reaction and reduction of ester groups, leading to the desired protected 2-aminomethyl-4-oxo-piperidine derivative without racemization (Lau, Hansen, Kilburn, Frydenvang, Holsworth, Ge, Uyeda, Judge, & Andersen, 2002).
Antiestrogenic Properties
Research on 3-aroyl-2-arylbenzo[b]thiophene derivatives, which share structural similarities with 2-(4-Ethoxy-phenyl)-2-piperidin-1-yl-ethylamine, revealed significant antiestrogenic properties. These compounds were found to inhibit the growth-stimulating action of estradiol on the immature rat uterus, indicating their potential as nonsteroidal antiestrogens (Jones, Jevnikar, Pike, Peters, Black, Thompson, Falcone, Clemens, 1984).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and storage.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. It’s always a good idea to consult multiple sources and refer to the latest research findings.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-2-piperidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-18-14-8-6-13(7-9-14)15(12-16)17-10-4-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCNFXMZNXFOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine |
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